Eleutheroside C

Descripción general

Descripción

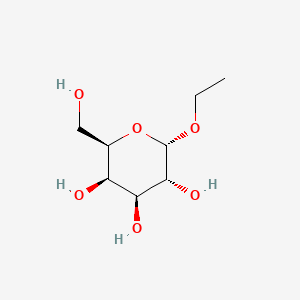

Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside C, also known as Ethyl α-D-galactoside, is a glycoside isolated from the bulbs of Polianthes tuberosa .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 and its molecular formula is C8H16O6 . It appears as a solid, white to off-white substance .

Aplicaciones Científicas De Investigación

Propiedades Adaptogénicas

Eleutheroside C, como otros eleuterósidos, es conocido por sus propiedades adaptogénicas. Los adaptógenos son sustancias que aumentan la capacidad del cuerpo para resistir los efectos dañinos del estrés y promover o restaurar el funcionamiento fisiológico normal . Esta aplicación es significativa en el desarrollo de medicamentos y suplementos para aliviar el estrés.

Efectos Inmunomoduladores

La investigación ha indicado que this compound puede tener efectos inmunomoduladores. Potencialmente puede mejorar la función inmunológica al modular la actividad de las células inmunitarias, lo cual es crucial para desarrollar tratamientos para trastornos del sistema inmunitario .

Actividad Antidiabética

This compound ha sido estudiado por su actividad antidiabética. Puede actuar como un sensibilizador de la insulina, ayudando a regular los niveles de azúcar en la sangre, lo cual es vital para crear nuevas terapias para el manejo de la diabetes .

Investigación Anticancerígena

El compuesto ha mostrado promesa en la investigación anticancerígena. Su capacidad para inhibir el crecimiento de las células cancerosas puede aprovecharse para desarrollar nuevos fármacos anticancerígenos .

Aplicaciones Neuroprotectoras

En el ámbito de la neurología, this compound tiene aplicaciones neuroprotectoras potenciales. Podría utilizarse para desarrollar tratamientos para enfermedades neurodegenerativas al proteger las células neuronales del daño .

Efectos Hepatoprotectores

Los efectos hepatoprotectores de this compound sugieren su uso para proteger el hígado de sustancias tóxicas y podrían conducir al desarrollo de fármacos que protegen el hígado .

Usos Antiinflamatorios

Debido a sus propiedades antiinflamatorias, this compound puede aplicarse en el tratamiento de enfermedades inflamatorias crónicas, convirtiéndolo en un objetivo para medicamentos antiinflamatorios .

Protección Cardiovascular y Cerebrovascular

Por último, this compound tiene aplicaciones en la protección cardiovascular y cerebrovascular. Podría contribuir a los tratamientos que previenen enfermedades del corazón y del cerebro relacionadas con los vasos sanguíneos .

Safety and Hazards

Direcciones Futuras

Future research could focus on studying the enzymes and genes involved in the biosynthesis of eleutherosides, genomics, and proteomics . Cloning of useful genes which are involved in biosynthesis of eleutherosides may contribute in future for higher accumulation of these valuable molecules in transgenic plants as well as in organ cultures .

Mecanismo De Acción

Target of Action

Eleutheroside C interacts with several targets, including heat shock protein 90 α family class A member 1 (HSP90AA1) , signal transducer and activator of transcription 3 (STAT3) , vascular endothelial growth factor A (VEGFA) , and matrix metalloproteinase 9 (MMP9) . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, angiogenesis, and tissue remodeling .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. For instance, it has been shown to stimulate peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . It also exerts antifatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen, suggesting a decrease in muscle damage from intense physical exertion .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate tyrosine metabolism, the oxidation of long-chain saturated fatty acid mitochondria, fatty acid metabolism, methionine metabolism, and sphingolipids metabolism . These pathways are crucial for energy production, lipid metabolism, and cellular signaling .

Pharmacokinetics

Given its liposoluble nature , it is likely to have good bioavailability and can be readily absorbed and distributed in the body

Result of Action

The interaction of this compound with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. These include improved stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . This leads to improved lipid utilization and boosted cardiovascular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of this compound in the roots and stems . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Eleutheroside C contribute to the therapeutic effects of ASH on MDD?

A1: While the exact mechanisms are still under investigation, research suggests that this compound, alongside other bioactive compounds in ASH, may exert its effects through multiple pathways. Network pharmacology analysis combined with hepatic metabolomics data indicates that ASH influences the metabolism of excitatory amino acids like glycine, serine, and threonine, as well as carbohydrate metabolism. [] This is further supported by the strong binding affinity observed between this compound and enzymes like DAO (D-amino-acid oxidase), MAOA (Monoamine oxidase A), and MAOB (Monoamine oxidase B), which play crucial roles in neurotransmitter regulation. [] This suggests that this compound might contribute to the antidepressant effects of ASH by modulating neurotransmitter levels and influencing energy metabolism in the brain.

Q2: Can you elaborate on the specific targets of this compound and their downstream effects?

A2: Research using molecular docking techniques demonstrates that this compound exhibits strong binding affinity to several key enzymes involved in neurotransmitter metabolism and energy regulation. [] These targets include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)